
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide, also known as CMH, is a hydrazide derivative that has been extensively studied in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases due to its diverse pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and the inhibition of key enzymes.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is its diverse pharmacological properties, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide. One possible direction is to investigate its potential use as an anti-diabetic agent. Another possible direction is to study its ability to inhibit the activity of other enzymes, such as xanthine oxidase and carbonic anhydrase. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide and to optimize its pharmacological properties for use in vivo.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide is a multi-step process that involves the reaction of 3-chlorophenol with ethyl 2,5-dimethoxybenzoate to form 2-(3-chlorophenoxy)-5-methoxybenzoic acid. This acid is then converted to the corresponding acid chloride and reacted with propanohydrazide to yield 2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide has been studied for its potential use as an anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic agent. It has also been investigated for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-4-25-18-9-8-16(24-3)10-14(18)12-21-22-19(23)13(2)26-17-7-5-6-15(20)11-17/h5-13H,4H2,1-3H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKRCLYBHMOKHG-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

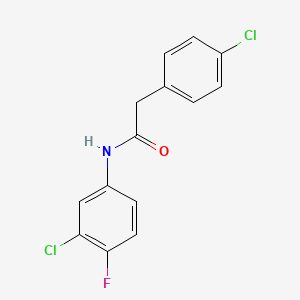
![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)
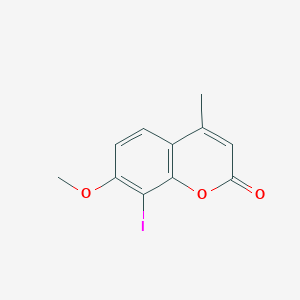

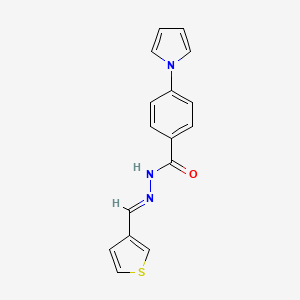
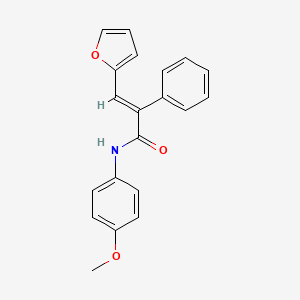
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
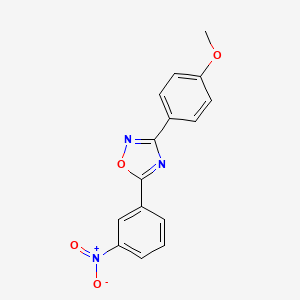
![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
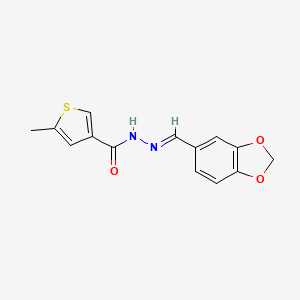
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)
